
1-(4-(2H-1,2,3-triazol-2-il)piperidin-1-il)-2-ciclohexil-etan-1-ona
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-(2H-1,2,3-triazol-2-yl)piperidin-1-yl)-2-cyclohexylethanone is a compound that features a triazole ring, a piperidine ring, and a cyclohexyl group
Aplicaciones Científicas De Investigación
1-(4-(2H-1,2,3-triazol-2-yl)piperidin-1-yl)-2-cyclohexylethanone has several scientific research applications:
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.
Biology: It can be used in the study of biological systems, particularly in the investigation of enzyme interactions and receptor binding.
Industry: It can be used in the development of new materials with specific properties, such as polymers and coatings.
Mecanismo De Acción
Target of Action
The primary target of this compound is the Carbonic Anhydrase-II enzyme . Carbonic anhydrases are a family of enzymes that catalyze the rapid conversion of carbon dioxide to bicarbonate and protons, a reaction that occurs rather slowly in the absence of a catalyst.
Mode of Action
The compound interacts with its target, the Carbonic Anhydrase-II enzyme, by direct binding with the active site residues . This interaction inhibits the enzyme’s activity, leading to a decrease in the rate of conversion of carbon dioxide to bicarbonate and protons .
Biochemical Pathways
The inhibition of Carbonic Anhydrase-II affects the carbon dioxide and bicarbonate equilibrium in the body. This can have downstream effects on various physiological processes, including pH regulation and electrolyte balance .
Pharmacokinetics
The presence of the polar group at the 1h-1,2,3-triazole substituted phenyl ring in these derivatives has been suggested to contribute to the overall activity of these compounds , which may imply an impact on their pharmacokinetic properties.
Result of Action
The molecular and cellular effects of the compound’s action primarily involve the inhibition of Carbonic Anhydrase-II activity. This can lead to changes in pH regulation and electrolyte balance, potentially affecting various physiological processes .
Análisis Bioquímico
Biochemical Properties
The compound 2-Cyclohexyl-1-[4-(2H-1,2,3-triazol-2-yl)piperidin-1-yl]ethan-1-one has shown moderate inhibition potential against the enzyme carbonic anhydrase-II . It is suggested that the presence of a polar group at the 1H-1,2,3-triazole substituted phenyl ring in this compound contributes to its overall activity . The compound exhibits inhibitory potential through direct binding with the active site residues of the carbonic anhydrase-II enzyme .
Cellular Effects
For instance, some triazole derivatives have demonstrated cytotoxic activities against tumor cell lines .
Molecular Mechanism
The molecular mechanism of action of 2-Cyclohexyl-1-[4-(2H-1,2,3-triazol-2-yl)piperidin-1-yl]ethan-1-one involves binding interactions with biomolecules. Specifically, it has been deduced that the compound exhibits inhibitory potential through direct binding with the active site residues of the carbonic anhydrase-II enzyme .
Temporal Effects in Laboratory Settings
It is known that triazole compounds are stable to hydrolysis, oxidizing and reducing conditions, and enzymatic degradation .
Metabolic Pathways
Triazole compounds are known to interact with various enzymes and cofactors .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-(2H-1,2,3-triazol-2-yl)piperidin-1-yl)-2-cyclohexylethanone typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized via a Huisgen 1,3-dipolar cycloaddition reaction between an azide and an alkyne.
Formation of the Piperidine Ring: The piperidine ring can be synthesized through various methods, including the reduction of pyridine derivatives or the cyclization of appropriate precursors.
Coupling of the Triazole and Piperidine Rings: The triazole and piperidine rings can be coupled using a suitable linker, such as an alkyl chain.
Introduction of the Cyclohexyl Group: The cyclohexyl group can be introduced via alkylation or acylation reactions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the above synthetic routes for large-scale production. This would include selecting cost-effective reagents, optimizing reaction conditions for high yield and purity, and implementing efficient purification techniques.
Análisis De Reacciones Químicas
Types of Reactions
1-(4-(2H-1,2,3-triazol-2-yl)piperidin-1-yl)-2-cyclohexylethanone can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to modify the triazole or piperidine rings.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to introduce different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents for substitution reactions include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield hydroxylated or carbonylated derivatives, while substitution reactions can introduce various functional groups.
Comparación Con Compuestos Similares
Similar Compounds
- 1-(4-(1H-1,2,3-triazol-1-yl)piperidin-1-yl)-2-cyclohexylethanone
- 1-(4-(2H-1,2,4-triazol-2-yl)piperidin-1-yl)-2-cyclohexylethanone
- 1-(4-(2H-1,2,3-triazol-2-yl)piperidin-1-yl)-2-phenylethanone
Uniqueness
1-(4-(2H-1,2,3-triazol-2-yl)piperidin-1-yl)-2-cyclohexylethanone is unique due to its specific combination of functional groups. The presence of both the triazole and piperidine rings, along with the cyclohexyl group, gives the compound distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications in scientific research and industry.
Propiedades
IUPAC Name |
2-cyclohexyl-1-[4-(triazol-2-yl)piperidin-1-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24N4O/c20-15(12-13-4-2-1-3-5-13)18-10-6-14(7-11-18)19-16-8-9-17-19/h8-9,13-14H,1-7,10-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYMJBCUCZRPYFB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)CC(=O)N2CCC(CC2)N3N=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.38 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![ETHYL 2-{2-[(2Z)-3-PHENYLPROP-2-ENAMIDO]-1,3-THIAZOL-4-YL}ACETATE](/img/structure/B2426978.png)
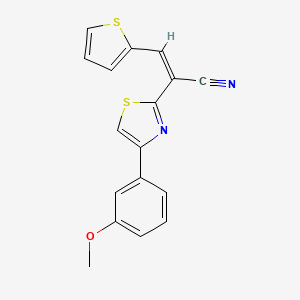
![(6,7-dihydroisoxazolo[4,5-c]pyridin-5(4H)-yl)(1H-indol-3-yl)methanone](/img/structure/B2426984.png)
![4-({3-[4-(trifluoromethoxy)phenyl]-1,2,4-oxadiazol-5-yl}methyl)-3,4-dihydro-2H-1,4-benzoxazin-3-one](/img/structure/B2426988.png)
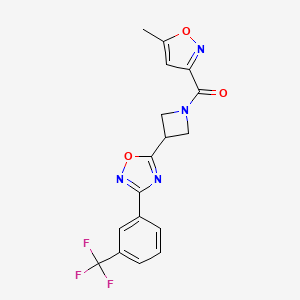
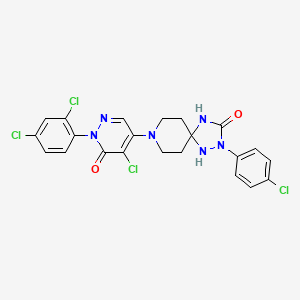
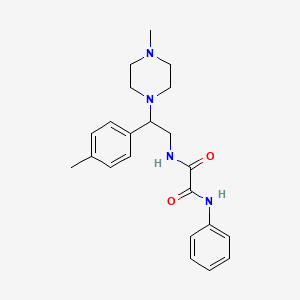
![N-[1-(3-Cyclopentyloxyphenyl)propan-2-yl]but-2-ynamide](/img/structure/B2426992.png)
![N-benzyl-2-{3-[2-(2-chlorophenyl)acetamido]-2H,4H,6H-thieno[3,4-c]pyrazol-2-yl}acetamide](/img/structure/B2426993.png)


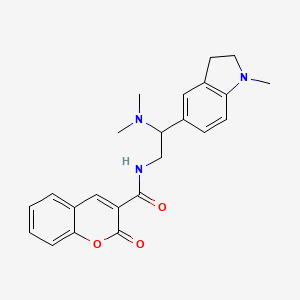
![2-{1-[(1-Cyanocyclohexyl)(methyl)carbamoyl]ethoxy}benzoic acid](/img/structure/B2427000.png)
![(5-Bromofuran-2-yl)(3-((4-chlorobenzo[d]thiazol-2-yl)oxy)azetidin-1-yl)methanone](/img/structure/B2427001.png)
